molecular formula C15H18N2O3S2 B14932421 4-Ethyl-5-methyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxamide

4-Ethyl-5-methyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxamide

Cat. No.: B14932421
M. Wt: 338.4 g/mol
InChI Key: KTWWJFDJCPYCPC-UHFFFAOYSA-N
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Description

4-ETHYL-5-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl group, a methyl group, and a sulfonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-5-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the sulfonyl amino group. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Amino Group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Ethyl and Methyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-5-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4-ETHYL-5-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl amino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-5-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXAMIDE: shares similarities with other thiophene derivatives and sulfonyl amino compounds.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene have similar thiophene rings but differ in their substituents.

    Sulfonyl Amino Compounds: Compounds like sulfonylureas and sulfonamides have similar sulfonyl amino groups but differ in their overall structure.

Uniqueness

The uniqueness of 4-ETHYL-5-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-[(4-methylphenyl)sulfonylamino]thiophene-3-carboxamide

InChI

InChI=1S/C15H18N2O3S2/c1-4-12-10(3)21-15(13(12)14(16)18)17-22(19,20)11-7-5-9(2)6-8-11/h5-8,17H,4H2,1-3H3,(H2,16,18)

InChI Key

KTWWJFDJCPYCPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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